4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or pyrazole rings.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the triazole or pyrazole rings.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for further development in the field of infectious diseases.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(1H-1,2,4-triazol-1-YL)-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-(1H-1,2,3-triazol-1-YL)-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-(4H-1,2,3-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the triazole ring and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
4-chloro-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANALVCQWAKBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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